molecular formula C21H20BrNO5 B2919359 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 844653-64-1

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2919359
CAS No.: 844653-64-1
M. Wt: 446.297
InChI Key: FNVDVHHMSGQLHY-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (CAS 844653-64-1) is a synthetic chromone derivative of interest in biochemical and cancer research. Chromones are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including investigated potential as anticancer agents . The structural motif of an 8-aminomethyl substitution on the chromone core, as seen in this compound, is a key feature in novel research compounds designed for targeted biological activity . Specifically, related chromone derivatives incorporating a morpholinylmethyl group have been synthesized and studied for their potential to inhibit the DNA Damage Response (DDR) pathway by targeting kinases such as ATR (Ataxia Telangiectasia and Rad3-related) . The ATR kinase is a master regulator of the DDR, and its inhibition can prevent cancer cells from repairing damaged DNA, making it a promising target for therapeutic research . This product is presented for use in non-clinical laboratory studies. It is intended for research purposes by qualified professionals and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-13-20(28-18-5-3-2-4-16(18)22)19(25)14-6-7-17(24)15(21(14)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDVHHMSGQLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using a bromophenol and a suitable leaving group on the chromen-4-one core.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-4-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.

    Morpholinylmethylation: The morpholinylmethyl group can be introduced through a Mannich reaction involving morpholine, formaldehyde, and the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.

    Chemical Biology: It can serve as a tool for chemical biology studies to investigate cellular processes and enzyme functions.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Position 3 Substituent Position 2 Substituent Position 8 Substituent Key Features
Target : 3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one 2-Bromophenoxy Methyl Morpholinylmethyl Bromine enhances lipophilicity; morpholine improves solubility.
Analog 1 : 7-Hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-... () 3-Methylphenoxy Trifluoromethyl Piperazinylmethyl Trifluoromethyl increases metabolic stability; piperazine offers basicity for salt formation. Higher polarity than morpholine.
Analog 2 : 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-... () 2-Chlorophenyl Trifluoromethyl Piperidinylmethyl Chlorine (smaller halogen) reduces steric hindrance vs. bromine; piperidine lacks basic nitrogen, reducing solubility.
Analog 3 : 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazinyl)methyl]-... () 3,4-Dimethoxyphenyl Methyl Piperazinylmethyl Methoxy groups enhance electron density; piperazine improves solubility. Likely higher bioavailability than morpholine analogs.
Analog 4 : 7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-... () 4-Methoxyphenoxy Trifluoromethyl Morpholinylmethyl Methoxy group increases electron donation; trifluoromethyl balances lipophilicity. Direct comparison to target compound highlights halogen vs. alkoxy substituents.

Crystallographic and Stability Considerations

  • The target compound’s morpholinylmethyl group may influence crystal packing via weak C–H···O interactions, as seen in structurally related compounds (e.g., ).
  • Intramolecular hydrogen bonds (e.g., 7-hydroxy to chromenone carbonyl) likely stabilize the planar conformation, a feature common to chromenones () .
  • Bromine’s heavy atom effect could facilitate X-ray crystallography, as observed in for a bromophenyl-substituted analog .

Biological Activity

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic derivative of chromen-4-one, classified as a coumarin. Its unique structure, characterized by a bromophenoxy group, a hydroxy group, and a morpholinomethyl group, suggests diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16BrO4, with a molecular weight of approximately 401.2 g/mol. Its structural features include:

  • Bromophenoxy group at the 3-position
  • Hydroxy group at the 7-position
  • Morpholinomethyl group at the 8-position

These functional groups contribute to its reactivity and potential interactions in biological systems.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various pathogens. For instance:

PathogenActivityReference
Staphylococcus aureusEffective inhibition
Escherichia coliEffective inhibition

The presence of the bromine atom enhances the compound's reactivity, potentially increasing its antimicrobial potency through mechanisms such as disruption of bacterial cell walls.

Anticancer Activity

Several studies have explored the anticancer potential of coumarin derivatives. Preliminary findings suggest that this compound may inhibit cancer cell proliferation. Notable findings include:

  • Cell Line Studies : Research has shown that similar chromenone derivatives exhibit significant cytotoxicity against various cancer cell lines, including:
    • Jurkat cells (IC50 < 10 µM)
    • A431 cells (IC50 < 10 µM)
      These compounds interact with specific proteins involved in cancer pathways, leading to apoptosis in malignant cells .
  • Mechanistic Insights : Molecular dynamics simulations indicate that these compounds may engage in hydrophobic interactions with target proteins, influencing their activity .

Anti-inflammatory Activity

Coumarin derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). For example:

EnzymeInhibition PotentialReference
COX-1Moderate inhibition
COX-2Significant inhibition

The hydroxy group at the 7-position is crucial for this activity, facilitating hydrogen bonding and enhancing solubility in biological systems.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various coumarin derivatives, including the target compound. These were evaluated for their biological activities using standard assays against microbial strains and cancer cell lines. The synthesized compounds demonstrated varying degrees of antimicrobial and anticancer activities, with some exhibiting IC50 values comparable to established drugs .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of substituents on the coumarin skeleton in determining biological activity. The presence of electron-withdrawing groups like bromine significantly enhances antimicrobial efficacy .

Q & A

Q. How can time-resolved spectroscopy elucidate photophysical properties?

  • Methodological Answer : Use femtosecond transient absorption spectroscopy to study excited-state dynamics. Monitor fluorescence decay lifetimes in solvents of varying polarity. The chromen-4-one core may exhibit solvatochromism, with excited-state proton transfer mechanisms influenced by the 7-hydroxy group .

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